(3-(Trimethylsilyloxy)phenyl)magnesium bromide, 0.50 M in THF
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Description
Mechanism of Action
Target of Action
The primary target of (3-(Trimethylsilyloxy)phenyl)magnesium bromide, also known as (3-(trimethylsilyloxy)phenyl)magnesium bromide, 0.50 M in THF, is electrophilic carbon atoms . The compound is a Grignard reagent, which is a class of organometallic compounds known for their strong nucleophilic and basic properties .
Mode of Action
The compound interacts with its targets through a mechanism typical of Grignard reagents . The carbon atom in the compound, due to its direct bond with the magnesium atom, has a very high electron density . This makes the compound highly nucleophilic, allowing it to readily react with electrophiles .
Biochemical Pathways
The compound is often used in organic synthesis, where it can participate in a variety of reactions . For example, it can be used to form carbon-carbon bonds, a key step in many synthetic pathways . The exact pathways affected would depend on the specific reaction conditions and the other reactants present.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions present .
Action Environment
The action of (3-(Trimethylsilyloxy)phenyl)magnesium bromide is highly dependent on the environment. It is sensitive to moisture and must be handled under anhydrous conditions . It is typically used in a solvent such as tetrahydrofuran (THF), which can solvate the magnesium (II) center . The temperature, concentration, and the presence of other reactants can also significantly influence its reactivity and the outcome of the reaction .
properties
IUPAC Name |
magnesium;trimethyl(phenoxy)silane;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13OSi.BrH.Mg/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSZAHKPXCXQQV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrMgOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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